

Belinostat: A Technical Guide to its Target Proteins and Pathways

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Compound of Interest

Compound Name: *Belinostat*

Cat. No.: *B1684142*

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Abstract

Belinostat (PXD101) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity across a range of hematological and solid tumors. It is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). This technical guide provides an in-depth overview of **belinostat**'s target proteins, its mechanism of action, and the key signaling pathways it modulates. Quantitative data on its inhibitory activity and cellular effects are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Target Proteins: Histone Deacetylases

Belinostat is a broad-spectrum inhibitor of zinc-dependent histone deacetylases, targeting Class I, II, and IV isoforms.[1][2] HDACs are a class of enzymes that remove acetyl groups from the ϵ -amino groups of lysine residues on histones and other non-histone proteins.[2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. By inhibiting HDACs, **belinostat** promotes histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[2][3]

Quantitative Inhibitory Activity

Belinostat exhibits potent inhibitory activity against multiple HDAC isoforms, as summarized in the table below.

Target	IC50 Value (μM)
HDAC Activity (HeLa Cell Lysates)	0.027[4][5]
Class I HDACs	
HDAC1	0.041[4]
HDAC2	0.125[4]
HDAC3	0.030[4]
HDAC8	0.216[4]
Class II HDACs	
HDAC4	0.115[4]
HDAC6	0.082[4]
HDAC7	0.067[4]
HDAC9	0.128[4]

Table 1: Inhibitory Concentration (IC50) of **Belinostat** against HDACs.

Cellular Proliferation Inhibition

Belinostat has been shown to inhibit the proliferation of a wide range of cancer cell lines.

Cell Line	Cancer Type	IC50 Value (μM)
A2780	Ovarian Cancer	0.2[3]
HCT116	Colon Cancer	0.2[3]
Calu-3	Lung Cancer	0.66[3]
Hs 852.T	Melanoma	3.37[4]
5637	Urothelial Carcinoma	1.0[6]
T24	Urothelial Carcinoma	3.5[6]
J82	Urothelial Carcinoma	6.0[6]
RT4	Urothelial Carcinoma	10.0[6]
Prostate Cancer Lines	Prostate Cancer	0.5 - 2.5[6]

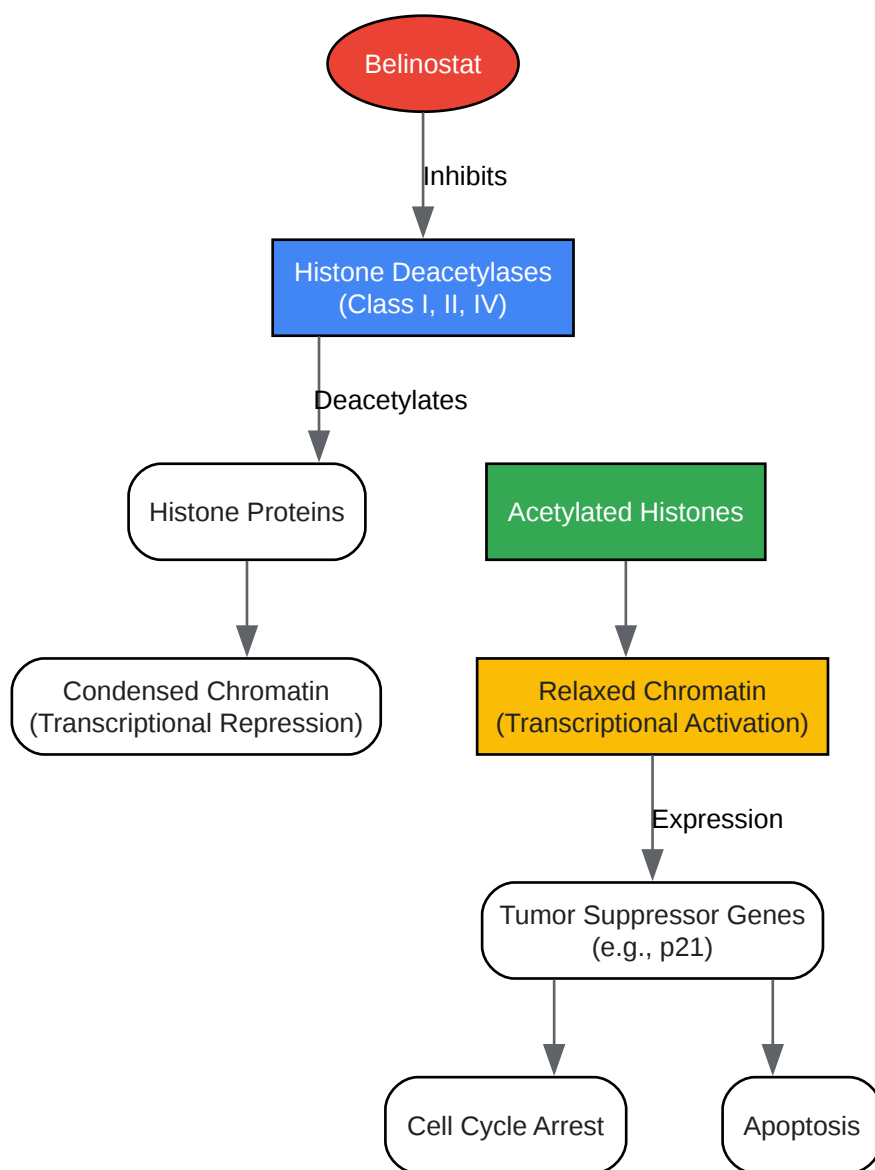
Table 2: **Belinostat** IC50 Values for Proliferation Inhibition in Various Cancer Cell Lines.

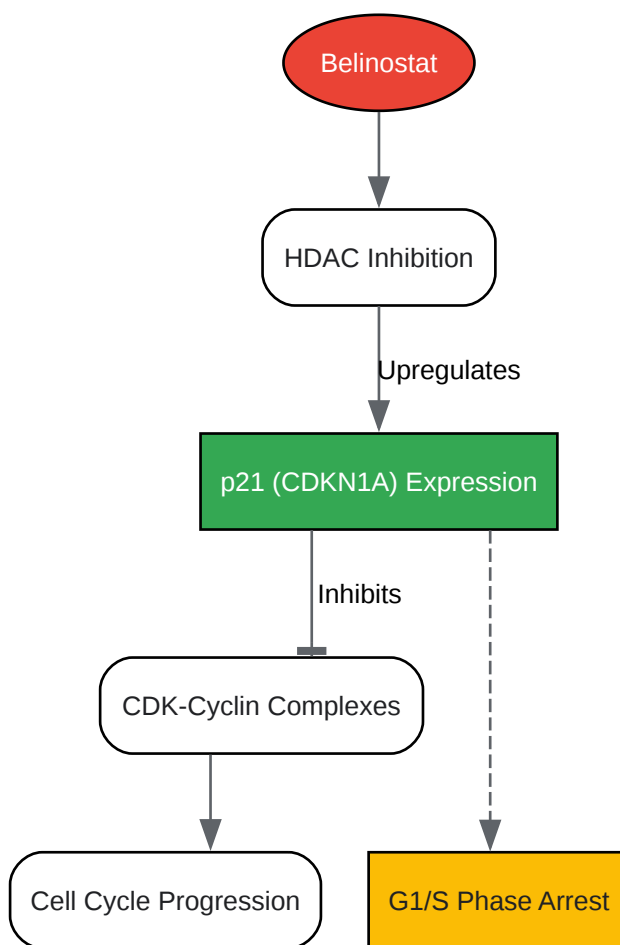
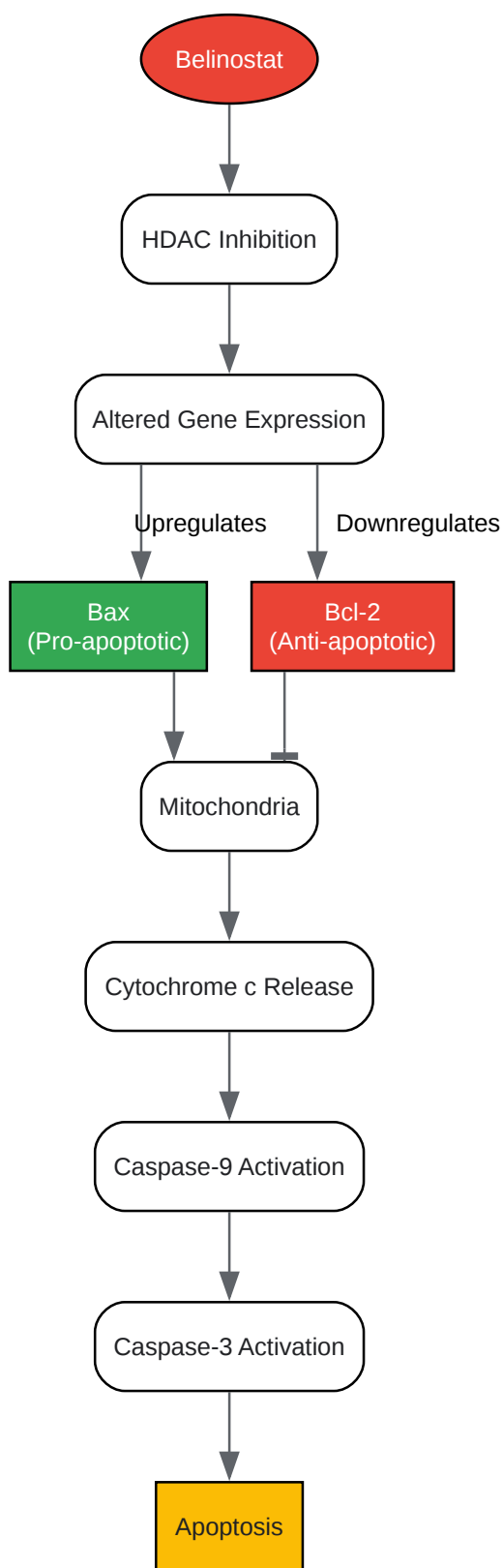
Signaling Pathways Modulated by Belinostat

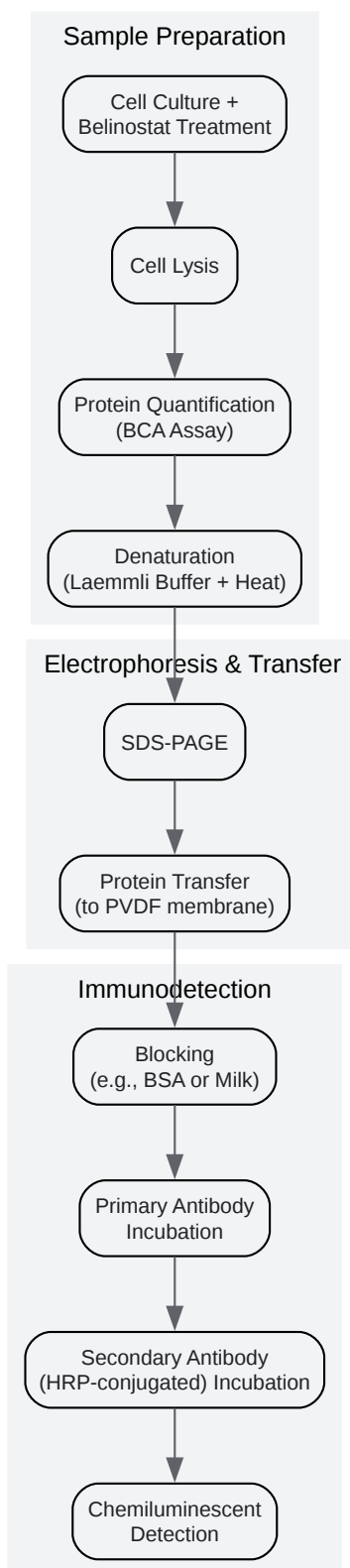
Belinostat exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis.

Mechanism of HDAC Inhibition and Gene Expression

The primary mechanism of **belinostat** is the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones. This alters chromatin structure, making it more accessible for transcription and leading to the re-expression of tumor suppressor genes.







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